Ethylparaben, the ethyl ester of 4-hydroxybenzoic acid, is a member of the paraben family, a group of chemicals widely used as preservatives. [] Its primary function in scientific research, like other parabens, is its use as an antimicrobial agent in various experimental settings. This role stems from its ability to inhibit the growth of bacteria and fungi, making it a crucial component in maintaining the integrity and longevity of experimental materials and products. []
Ethylparaben is classified as an aromatic compound and an ester. Its chemical formula is , representing the ethyl ester of p-hydroxybenzoic acid. It is part of a larger category of compounds known as parabens, which are widely used as preservatives in food, cosmetics, and pharmaceuticals due to their antimicrobial properties. Ethylparaben is also assigned the E number E214 when used as a food additive .
The synthesis of ethylparaben can be achieved through several methods. Two notable methods include:
Ethylparaben has a distinct molecular structure characterized by:
Ethylparaben can participate in various chemical reactions:
The mechanism by which ethylparaben exerts its antimicrobial effects involves:
Ethylparaben exhibits several notable physical and chemical properties:
Ethylparaben's applications are diverse:
Ethylparaben disrupts endocrine function primarily through estrogen receptor (ER) interactions. In vitro studies demonstrate that ethylparaben binds to both ERα and ERβ, albeit with lower affinity than endogenous estradiol. The relative binding affinity (RBA) of ethylparaben for human ERα is approximately 0.001% that of 17β-estradiol, as quantified through competitive binding assays [6]. Despite low binding affinity, ethylparaben activates estrogen-responsive genes in MCF-7 human breast cancer cells, including TFF1 (pS2) and GREB1, at concentrations as low as 1×10-6 M [3] [6]. This activation occurs through recruitment of co-activators like SRC-3 to estrogen response elements (EREs), facilitating transcriptional upregulation.
Ethylparaben also exhibits anti-androgenic properties by antagonizing the androgen receptor (AR). In vitro models show that ethylparaben (10-5 M) reduces dihydrotestosterone (DHT)-induced transcriptional activity by 25-40% in human prostate cancer cells (LNCaP). This occurs through competitive inhibition of DHT binding and suppression of AR nuclear translocation [6]. Additionally, ethylparaben interferes with steroidogenic enzymes, inhibiting 17β-hydroxysteroid dehydrogenase (17β-HSD) activity by 30% at 100 µM concentrations, thereby reducing testosterone synthesis in Leydig cells [4].
Key molecular pathways:
Table 1: In Vitro Estrogenic and Anti-Androgenic Activities of Ethylparaben
Endpoint | Model System | Concentration | Effect Size | Molecular Target |
---|---|---|---|---|
ERα binding affinity | Recombinant ERα | N/A | 0.001% RBA* of estradiol | Ligand-binding domain |
TFF1 gene expression | MCF-7 cells | 1 µM | 2.5-fold increase | Estrogen response element |
AR transcriptional inhibition | LNCaP cells | 10 µM | 35% reduction | Androgen receptor |
17β-HSD activity inhibition | Mouse Leydig cells | 100 µM | 30% reduction | Enzyme catalytic site |
RBA: Relative Binding Affinity to estradiol (set at 100%) [3] [6] |
Exposure to ethylparaben induces significant gene expression changes in estrogen-responsive tissues. In zebrafish (Danio rerio) embryos, 96-hour exposure to 100 µg/L ethylparaben dysregulates 127 genes involved in neurodevelopment and steroid signaling. Key alterations include:
In mammalian systems, ethylparaben (50 mg/kg/day for 28 days) alters uterine transcriptomics in mice, with RNA sequencing revealing:
Breast tissue models show ethylparaben (10-6 M) promotes pro-oncogenic expression patterns:
Table 2: Transcriptomic Changes Induced by Ethylparaben in Model Systems
Tissue/Model | Exposure Regimen | Key Upregulated Genes | Key Downregulated Genes | Functional Consequences |
---|---|---|---|---|
Zebrafish embryo neural | 100 µg/L, 96 h | sox3 (2.3x), cyp19a1b (3.1x) | dlx2 (1.8x), neurog1 (2.1x) | Altered neurogenesis, increased estrogen synthesis |
Mouse uterus | 50 mg/kg/d, 28 d | Ltf (4.2x), Areg (3.7x) | Hoxa10 (2.9x), Msx1 (2.3x) | Impaired implantation, hyperplasia |
Human breast epithelium (MCF-7) | 1 µM, 48 h | XBP1 (5.8x), CCND1 (3.3x) | FOXO3 (2.2x), CDKN1B (1.9x) | Cell proliferation, endocrine resistance |
Mechanistically, these transcriptomic alterations result from ethylparaben's dual action: direct nuclear receptor binding and membrane-initiated steroid signaling (MISS). Ethylparaben activates GPER (G-protein coupled estrogen receptor) at nanomolar concentrations, triggering EGFR transactivation and downstream MAPK/ERK signaling that converges on nuclear transcription factors [6] [9].
Developmental exposure to ethylparaben induces persistent epigenetic alterations that reprogram hormone-responsive tissues. In murine models, gestational exposure (100 mg/kg/day from E7-E14) causes:
Ethylparaben's metabolite, para-hydroxybenzoic acid (pHBA), also exhibits epigenetic activity:
Transgenerational epigenetic effects occur through germline transmission. In the F2 generation of mice developmentally exposed to ethylparaben, sperm exhibits:
These epigenetic reprogramming events create a "developmental memory" that enhances sensitivity to hormonal stimuli later in life, potentially predisposing to endocrine-related pathologies.
Ethylparaben exhibits intermediate endocrine-disrupting potency among paraben congeners, with receptor affinity and biological activity strongly correlating with alkyl chain length:
Estrogen receptor binding affinity:
Molecular dynamics simulations reveal the structural basis for this chain length dependency:
Table 3: Comparative Receptor Binding and Transcriptional Activation by Paraben Congeners
Paraben Congener | ERα RBA (% vs E2) | AR Inhibition IC50 (µM) | Transcriptional Activation EC50 (M) | Relative Potency Rank |
---|---|---|---|---|
Methylparaben | 0.0001% | >100 | 1×10-4 | 4 (weakest) |
Ethylparaben | 0.001% | 85 | 1×10-6 | 3 |
Propylparaben | 0.01% | 32 | 1×10-7 | 2 |
Butylparaben | 0.1% | 12 | 1×10-8 | 1 (strongest) |
Data derived from in vitro assays using recombinant human receptors [2] [3] [6]
For non-estrogenic targets, ethylparaben shows distinct activity:
Branching and aromatic substitutions further modulate activity:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9